Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate
Description
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is a synthetic organic compound featuring a propiolate ester backbone conjugated to a substituted pyrazole ring. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is methyl-substituted at the 1-position, enhancing steric and electronic stability. The prop-2-ynoate group introduces a reactive alkyne functionality, making the compound a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 3-(1-methylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-7-11(2)10-8/h6-7H,3H2,1-2H3 |
InChI Key |
YPKNXYCDPGCUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=NN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Alkyne Addition: The introduction of the prop-2-ynoate moiety is achieved through the addition of an alkyne to the pyrazole ring. This can be done using various coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the resulting compound to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate
- Structure: Features an imidazole ring (two non-adjacent nitrogen atoms) substituted with a trityl (triphenylmethyl) group at the 1-position and an acrylate ester at the 3-position.
- Key Differences :
- The imidazole ring vs. pyrazole alters electronic properties (imidazole is more π-electron-deficient).
- The trityl group introduces significant steric bulk compared to the methyl group in the target compound, reducing reactivity in coupling reactions.
- The acrylate (α,β-unsaturated ester) offers conjugation, whereas the propiolate (alkyne ester) in the target compound enables click chemistry or cycloaddition reactions .
Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate
- Structure : Extends the carbon chain between the heterocycle and ester to five carbons, with a double bond at the 2-position.
- Key Differences: Longer alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to the shorter propiolate chain in the target compound. The pent-2-enoate group may undergo isomerization or Michael addition, contrasting with the alkyne’s propensity for cycloaddition .
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate
- Structure: Contains a pyrazole ring substituted with methyl and propyl groups, linked to a tetrafluoropropanol-benzoate system.
- Key Differences: The carboxamide and tetrafluoro substituents enhance hydrogen bonding and metabolic stability, unlike the simpler methyl-propiolate system.
Table 1: Comparative Data for Selected Analogs
*Direct synthetic data for the target compound are absent in the evidence; yields for analogs range from 58% to literature-optimized values.
Electronic and Steric Effects
- Pyrazole vs. Imidazole : Pyrazole’s adjacent nitrogen atoms create a stronger dipole, enhancing hydrogen-bonding capacity compared to imidazole. This may influence solubility and binding in biological systems.
- Methyl vs. Trityl Substitution : The methyl group in the target compound minimizes steric hindrance, favoring reactions at the alkyne or ester groups. Trityl-protected analogs (e.g., ) require deprotection steps for further functionalization.
- Ester Variations : Propiolate esters (target) offer orthogonal reactivity compared to acrylates or benzoates, enabling selective modifications in multi-step syntheses .
Research Implications and Gaps
Key research priorities include:
Synthetic Optimization : Adapting methods from analogs (e.g., coupling reactions in ) to improve yields.
Reactivity Profiling: Systematic evaluation of alkyne-azide cycloadditions or Sonogashira couplings.
Biological Activity Screening : Pyrazole derivatives often exhibit antimicrobial or kinase-inhibitory properties; comparative studies with imidazole analogs are warranted.
Biological Activity
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its unique structural features, including a pyrazole ring, an ethyl ester, and a propyne moiety. Its molecular formula is , and it has a molecular weight of approximately 178.19 g/mol . The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | SHCRATGMYVLJRO-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. This interaction can inhibit the activity of certain enzymes involved in inflammatory processes or microbial growth. Research suggests that compounds with pyrazole scaffolds often exhibit significant biological activities due to their capacity to modulate various biological pathways .
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various microorganisms. Studies indicate that the compound can effectively target bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism likely involves disrupting microbial metabolic pathways or inhibiting key enzymes necessary for survival.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option .
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-3-phenyl-1H-pyrazole | Lacks ethyl ester and propyne moieties | Focused on phenyl substitution |
| 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | Contains carboxylic acid instead of ester | Different functional group impacts reactivity |
| Ethyl 3-(1-phenylylH-pyrazol)-5-propynoate | Similar alkyne and ester groups | Phenyl substitution alters biological activity |
This compound stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
